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molecular formula C9H7NO3S B182574 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester CAS No. 72730-39-3

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Cat. No. B182574
M. Wt: 209.22 g/mol
InChI Key: JMJGRFGKJKXVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05413905

Procedure details

In a round bottom flask equipped with a magnetic stirrer, nitrogen inlet, reflux condenser and drying tube were placed 5-methoxycarbonylbenzoxazolthione (5.2 g, 0.025 mole), phosphorus pentachloride (5.2 g, 0,025 mole), and phosphorus oxychloride (40 mL). The reaction mixture was heated by an oil bath at 95°-100° C. for 4 hours. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was distilled with a short path distillation apparatus and the product was collected at 160°-163° C. at 29 mm Hg. The product solidified on standing to give a pale yellow solid, m.p. 104°-106° C. Anal Calcd. for C9H6ClNO3: C, 51.1; H, 2.9; N, 6.6; Cl, 16.8. Found: C, 50.7; H, 2.9; N, 6.6; Cl, 16.3
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11](=S)[NH:10][C:9]=2[CH:14]=1)=[O:4].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[Cl:16][C:11]1[O:12][C:8]2[CH:7]=[CH:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:14][C:9]=2[N:10]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(NC(O2)=S)C1
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask equipped with a magnetic stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated by an oil bath at 95°-100° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled with a short path distillation apparatus
CUSTOM
Type
CUSTOM
Details
the product was collected at 160°-163° C. at 29 mm Hg
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid, m.p. 104°-106° C

Outcomes

Product
Name
Type
Smiles
ClC=1OC2=C(N1)C=C(C=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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